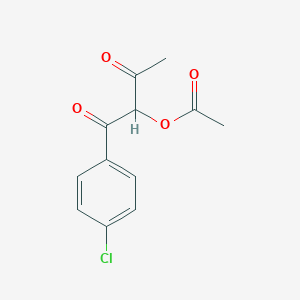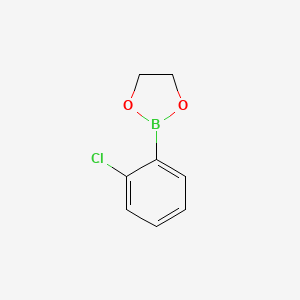
2-(2-Chlorophenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a 2-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-chlorophenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is often catalyzed by an acid or a base to facilitate the formation of the boronate ester linkage. The general reaction scheme is as follows:
[ \text{2-chlorophenylboronic acid} + \text{ethylene glycol} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-(2-Chlorophenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-(2-Chlorophenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.
Materials Science: It is used in the development of boron-containing polymers and materials with unique properties.
Catalysis: The compound can act as a catalyst or a ligand in various catalytic processes.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-1,3,2-dioxaborolane depends on its application. In organic synthesis, it acts as a boron source that can form stable boronate esters with diols. In medicinal chemistry, the compound may interact with biological targets through its boron atom, which can form reversible covalent bonds with biomolecules such as enzymes or receptors.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorophenyl)boronic acid
- 2-(2-Chlorophenyl)-1,3,2-dioxaborinane
- 2-(2-Chlorophenyl)-1,3,2-dioxaborane
Uniqueness
2-(2-Chlorophenyl)-1,3,2-dioxaborolane is unique due to its specific boronate ester structure, which imparts distinct reactivity and stability compared to other boron-containing compounds
属性
CAS 编号 |
871817-14-0 |
|---|---|
分子式 |
C8H8BClO2 |
分子量 |
182.41 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H8BClO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6H2 |
InChI 键 |
RNZFOSSIYCRAAP-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCO1)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



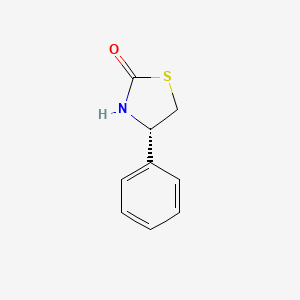

![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)

![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)
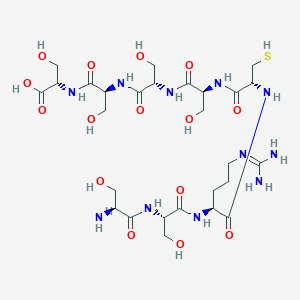
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
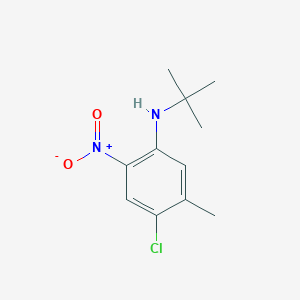
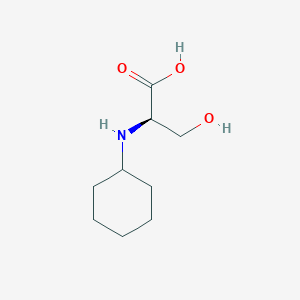
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)

